molecular formula C11H18Cl2N2O2 B8185130 tert-Butyl 2-amino-2-(pyridin-3-yl)acetate dihydrochloride

tert-Butyl 2-amino-2-(pyridin-3-yl)acetate dihydrochloride

Cat. No.: B8185130
M. Wt: 281.18 g/mol
InChI Key: UXPJJHFOOHELNI-UHFFFAOYSA-N
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Description

tert-Butyl 2-amino-2-(pyridin-3-yl)acetate dihydrochloride is a chemical compound that features a tert-butyl ester group, an amino group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-amino-2-(pyridin-3-yl)acetate dihydrochloride typically involves the reaction of tert-butyl 2-bromoacetate with 3-aminopyridine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 3-aminopyridine displaces the bromine atom in tert-butyl 2-bromoacetate. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-amino-2-(pyridin-3-yl)acetate dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as acyl chlorides or anhydrides can be used in the presence of a base like triethylamine.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

tert-Butyl 2-amino-2-(pyridin-3-yl)acetate dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-Butyl 2-amino-2-(pyridin-3-yl)acetate dihydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-amino-2-(pyridin-4-yl)acetate dihydrochloride
  • tert-Butyl 2-amino-2-(pyridin-2-yl)acetate dihydrochloride
  • tert-Butyl 2-amino-2-(quinolin-3-yl)acetate dihydrochloride

Uniqueness

tert-Butyl 2-amino-2-(pyridin-3-yl)acetate dihydrochloride is unique due to the position of the amino group on the pyridine ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and selectivity compared to its analogs.

Properties

IUPAC Name

tert-butyl 2-amino-2-pyridin-3-ylacetate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.2ClH/c1-11(2,3)15-10(14)9(12)8-5-4-6-13-7-8;;/h4-7,9H,12H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXPJJHFOOHELNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1=CN=CC=C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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